molecular formula C23H15ClN2O5 B11696769 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11696769
M. Wt: 434.8 g/mol
InChI Key: GSUXLYRDRHNULY-NDENLUEZSA-N
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Description

(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of oxazolone derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 4-chloro-3-nitroaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired oxazolone derivative.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitro or chloro positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Benzyloxy)phenyl]methylidene}-2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-5-one
  • 4-{[4-(Benzyloxy)phenyl]methylidene}-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C23H15ClN2O5

Molecular Weight

434.8 g/mol

IUPAC Name

(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H15ClN2O5/c24-19-11-8-17(13-21(19)26(28)29)22-25-20(23(27)31-22)12-15-6-9-18(10-7-15)30-14-16-4-2-1-3-5-16/h1-13H,14H2/b20-12-

InChI Key

GSUXLYRDRHNULY-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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